molecular formula C5H2BrF3S B1443538 3-Bromo-4-(trifluoromethyl)thiophene CAS No. 1803583-11-0

3-Bromo-4-(trifluoromethyl)thiophene

Cat. No.: B1443538
CAS No.: 1803583-11-0
M. Wt: 231.04 g/mol
InChI Key: ONYOSFXRFQKHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(trifluoromethyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the third position and a trifluoromethyl group at the fourth position. Thiophene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science due to their unique electronic properties and reactivity.

Mechanism of Action

Target of Action

3-Bromo-4-(trifluoromethyl)thiophene is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as this compound, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, allowing for the formation of carbon–carbon bonds . The reaction is particularly useful due to its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .

Pharmacokinetics

The compound’s boiling point is predicted to be 1677±350 °C, and its density is predicted to be 1796±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups . Additionally, the reaction conditions are generally mild, which can enhance the stability and efficacy of the compound .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-(trifluoromethyl)thiophene plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This interaction is crucial for the synthesis of complex organic molecules used in pharmaceuticals and other industries.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the synthesis of thiophene-based conjugated polymers, which are essential for electronic and optoelectronic applications . These polymers can affect cellular processes by altering the cell’s electrical properties and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s involvement in the Suzuki–Miyaura coupling reaction highlights its role in forming new carbon–carbon bonds, which is essential for synthesizing complex organic molecules . This reaction involves the oxidative addition of the compound to a palladium catalyst, followed by transmetalation and reductive elimination steps.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold effect for the compound’s biological activity . These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound’s role in the Suzuki–Miyaura coupling reaction highlights its involvement in metabolic processes that require the formation of new carbon–carbon bonds . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethyl)thiophene typically involves the bromination of 4-(trifluoromethyl)thiophene. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl or diaryl compounds.

    Oxidation Products: Thiophene sulfoxides or sulfones.

Scientific Research Applications

3-Bromo-4-(trifluoromethyl)thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Bromo-4-methylthiophene: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-Bromo-3-(trifluoromethyl)thiophene: Positional isomer with the bromine and trifluoromethyl groups swapped.

    3-Bromo-2-(trifluoromethyl)thiophene: Another positional isomer with the trifluoromethyl group at the second position.

Uniqueness: 3-Bromo-4-(trifluoromethyl)thiophene is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and electronic properties. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s stability and reactivity in various chemical reactions .

Properties

IUPAC Name

3-bromo-4-(trifluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3S/c6-4-2-10-1-3(4)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYOSFXRFQKHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(trifluoromethyl)thiophene
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(trifluoromethyl)thiophene
Reactant of Route 3
3-Bromo-4-(trifluoromethyl)thiophene
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(trifluoromethyl)thiophene
Reactant of Route 5
3-Bromo-4-(trifluoromethyl)thiophene
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(trifluoromethyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.